molecular formula C23H20ClN3O2S2 B2643789 N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260919-68-3

N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2643789
CAS RN: 1260919-68-3
M. Wt: 470
InChI Key: ZEYHYVFDFHMYNJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

  • The compound has been explored as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the nucleotide biosynthesis pathway. It shows high efficacy in inhibiting these enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

  • Derivatives of thieno[3,2-d]pyrimidine, which include this compound, have been synthesized and evaluated for their antitumor activities. The studies indicate that these compounds display potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Synthesis and Spectral Characterization of Derivatives

  • The compound has been a subject in studies involving the synthesis and spectral characterization of new derivatives. These studies contribute to a deeper understanding of the compound's chemical properties and potential applications in pharmacology (Zaki, Radwan, & El-Dean, 2017).

Vibrational Spectroscopic Signatures

  • Research has been conducted to characterize the vibrational spectroscopic signatures of the compound. This involves understanding its molecular structure and interactions at the atomic level, which is crucial for its potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structures of Related Compounds

  • Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been conducted, providing insights into their molecular conformations and potential implications for drug design (Subasri et al., 2016).

Nonclassical Antifolate Inhibitors of Thymidylate Synthase

  • The compound and its analogs have been explored as nonclassical antifolate inhibitors of thymidylate synthase, highlighting their potential as therapeutic agents in cancer treatment (Gangjee et al., 1996).

Antimicrobial Activity

  • Research has also been conducted on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, suggesting potential applications in combating microbial infections (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-7-8-19(14(2)11-13)27-22(29)21-18(9-10-30-21)26-23(27)31-12-20(28)25-17-6-4-5-16(24)15(17)3/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHYVFDFHMYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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